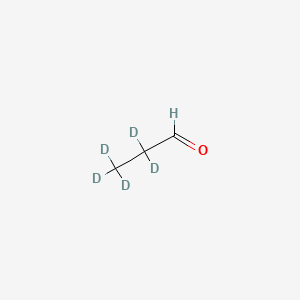

Propionaldehyde-2,2,3,3,3-d5

Overview

Description

Propionaldehyde-2,2,3,3,3-d5, also known as Propanal-d5, is a deuterated compound . It has a linear formula of CD3CD2CHO .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CD3CD2CHO . It has a molecular weight of 63.11 . The SMILES string representation is [2H]C([2H])([2H])C([2H])([2H])C=O .Physical and Chemical Properties Analysis

This compound is a liquid with a boiling point of 46-50 °C . It has a density of 0.873 g/mL at 25 °C . The compound exhibits a mass shift of M+5 . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Ab initio and semi-empirical calculations on propionaldehyde have been conducted, focusing on the internal rotation about the 1–2 bond, with insights into the stability of different conformers (Allinger & Hickey, 1973).

The crystal structures of propionaldehyde complexes have been determined, providing insights into CO bond lengths and other geometric features, which are crucial for understanding reactions involving propionaldehyde (Klein et al., 1993).

Research on the stereochemistry of the conversion of D and L 1,2-propanediols to propionaldehyde has offered insights into hydrogen transfer and stereochemical courses, which could be relevant to understanding isotope-labeled propionaldehydes (Zagalak et al., 1966).

The homogeneous catalysis of the Reppe reaction with iron pentacarbonyl for the production of propionaldehyde from ethylene has been studied, indicating the role of catalysts and reaction conditions in the synthesis of propionaldehyde (Massoudi et al., 1987).

A mass-spectrometric study of propionaldehyde oxidation at different temperatures and pressures provides valuable data on the oxidation products and reaction kinetics, which are essential for chemical synthesis and analysis involving propionaldehyde (Kaiser, 1983).

The reaction of ethyl radicals with hydrogen and deuterium in the oxidation of propionaldehyde has been examined, offering insights into the reaction mechanisms and kinetic constants, which are critical for understanding the behavior of propionaldehyde in various conditions (Baldwin et al., 1969).

Safety and Hazards

Mechanism of Action

Target of Action

Propionaldehyde-2,2,3,3,3-d5 is a stable isotope-labelled compound

Mode of Action

As a stable isotope-labelled compound, it behaves similarly to its non-labelled counterpart, but its pathway can be traced more accurately due to the presence of the deuterium atoms .

Biochemical Pathways

As a stable isotope-labelled compound, it is often used in metabolic studies to understand the biochemical pathways of the non-labelled compound .

Pharmacokinetics

As a stable isotope-labelled compound, it is often used in pharmacokinetic studies to understand the adme properties of the non-labelled compound .

Result of Action

As a stable isotope-labelled compound, it is often used in scientific research to study the effects of the non-labelled compound at the molecular and cellular level .

Action Environment

As a stable isotope-labelled compound, it is often used in environmental studies to understand the behavior of the non-labelled compound in various environmental conditions .

Biochemical Analysis

Biochemical Properties

It’s hypothesized that it could be used to investigate the metabolic pathways of propionate, a three-carbon fatty acid found in food and produced by gut bacteria. The specific enzymes and proteins it interacts with are yet to be identified.

Molecular Mechanism

Metabolic Pathways

Propionaldehyde-2,2,3,3,3-d5 could potentially be involved in the metabolic pathways of propionate. The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are yet to be identified.

Properties

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJYMSMWIIQGU-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

63.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198710-93-9 | |

| Record name | Propionaldehyde-2,2,3,3,3-D5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)